2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole
Description
2-[(2H-1,2,3,4-Tetrazol-5-yl)methyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a tetrazole-methyl group at the 2-position. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen), while the tetrazole group is a nitrogen-rich aromatic ring known for its acidic properties and role in bioisosteric replacements in medicinal chemistry.
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYAJXBCHOYODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole typically involves the reaction of 2-chloromethyl-1,3-benzothiazole with sodium azide to form the tetrazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a wide range of biological effects . The benzothiazole moiety can further enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Pharmacological Relevance
The compound shares structural motifs with angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs that incorporate tetrazole and benzimidazole/imidazole groups. Below is a detailed comparison with key ARBs and related derivatives:
Table 1: Structural and Pharmacological Comparison
Key Structural Differences and Implications
Benzothiazoles are less common in ARBs, which predominantly use benzimidazole for optimal AT1 receptor antagonism .
Tetrazole Positioning :
- In ARBs, the tetrazole group is typically attached to a biphenylmethyl moiety (e.g., Irbesartan: biphenylmethyl-diazaspiro system), enabling strong hydrogen bonding with the AT1 receptor . In contrast, the target compound’s tetrazole is directly linked via a methyl group to benzothiazole, which may limit spatial flexibility and receptor interaction .
Substituent Effects :
- ARBs like Candesartan and Olmesartan include ionizable groups (carboxylic acid, ester prodrugs) to enhance solubility and bioavailability. The target compound lacks such groups, likely reducing aqueous solubility .
- The pentyl and carboxylic acid substituents in ’s compound demonstrate how bulky, anionic groups enhance β-arrestin1 pathway inhibition, a feature absent in the target compound .
Pharmacological and Metabolic Considerations
- Receptor Affinity : The biphenylmethyl-tetrazole motif in ARBs is critical for blocking angiotensin II binding. The benzothiazole-tetrazole combination in the target compound may exhibit weaker affinity due to steric or electronic mismatches .
- Acidity : Tetrazole’s acidity (pKa ~4.9) enhances solubility in ARBs, but the absence of additional ionizable groups in the target compound may limit its pharmacokinetic profile .
Biological Activity
The compound 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole is a member of the benzothiazole family and incorporates a tetrazole moiety. This structural configuration is significant due to the biological activities associated with both benzothiazoles and tetrazoles, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C₉H₈N₄S
- Molecular Weight : 208.25 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for synthesis and biological evaluation.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The tetrazole ring can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors. This interaction potentially leads to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against several strains of bacteria. In vitro studies have shown that derivatives of tetrazole exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.25 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 4.0 | Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that benzothiazoles possess notable anticancer properties. The presence of the tetrazole moiety enhances the cytotoxicity against various cancer cell lines. For example, studies reported that compounds with similar structures exhibited IC₅₀ values less than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | A431 (skin cancer) | 1.98 |
| Compound E | U251 (glioblastoma) | <10 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators. Compounds in this category have shown promise in reducing inflammation in animal models .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A study conducted on a series of benzothiazole-tetrazole hybrids showed promising results against human melanoma cells with significant apoptosis induction .
- Antibacterial Screening : In a comparative study against standard antibiotics, certain derivatives were found to be more effective than ciprofloxacin against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
